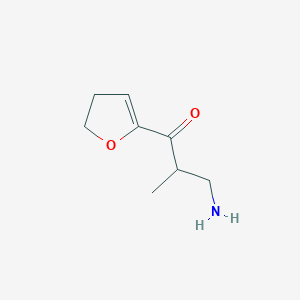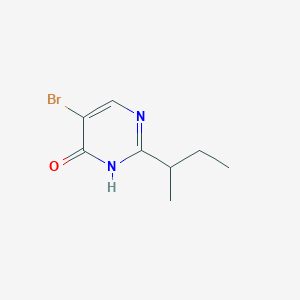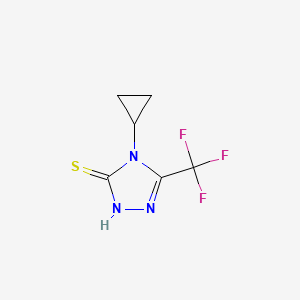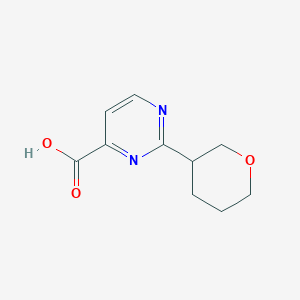
2-(Oxan-3-yl)pyrimidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxan-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused with an oxane (tetrahydropyran) ringThe presence of both pyrimidine and oxane rings in its structure imparts unique chemical and physical properties, making it a valuable compound for research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-3-yl)pyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrimidine derivatives with oxane precursors in the presence of a suitable catalyst. For instance, the cyclization can be achieved using palladium-catalyzed carbonylation reactions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Oxan-3-yl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the compound .
Applications De Recherche Scientifique
2-(Oxan-3-yl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2-(Oxan-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Oxan-4-yl)pyrimidine-5-carboxylic acid: Similar structure but with different substitution patterns on the pyrimidine ring.
Thieno[2,3-d]pyrimidine-4-carboxylic acid: Contains a thiophene ring fused with a pyrimidine ring, exhibiting different chemical properties.
Uniqueness
2-(Oxan-3-yl)pyrimidine-4-carboxylic acid is unique due to the presence of both oxane and pyrimidine rings, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Propriétés
Formule moléculaire |
C10H12N2O3 |
|---|---|
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
2-(oxan-3-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3/c13-10(14)8-3-4-11-9(12-8)7-2-1-5-15-6-7/h3-4,7H,1-2,5-6H2,(H,13,14) |
Clé InChI |
FOKWRNLLLFVIGU-UHFFFAOYSA-N |
SMILES canonique |
C1CC(COC1)C2=NC=CC(=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-aminocyclobutyl)methyl]acetamide](/img/structure/B13166878.png)

![[1-(Piperidin-3-yl)cyclopropyl]methanol](/img/structure/B13166887.png)

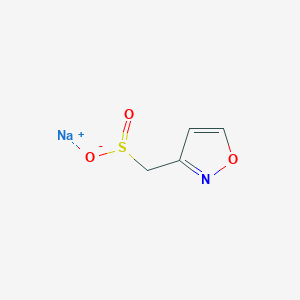
![7-Azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid hydrochloride](/img/structure/B13166900.png)
![(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol](/img/structure/B13166914.png)
![(1S)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B13166916.png)

![2-[4-(1-Aminoethyl)-2-methoxyphenoxy]acetic acid](/img/structure/B13166947.png)
